2-(4-methoxyphenyl)-1H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry. Quinazolines, including this specific derivative, are known for their roles in various therapeutic areas, including anti-cancer and anti-inflammatory activities.
This compound can be synthesized from various starting materials, particularly through reactions involving 2-amino-N-methoxybenzamides and aldehydes. The classification of 2-(4-methoxyphenyl)-1H-quinazolin-4-one falls under the category of heterocyclic compounds, specifically within the subclass of quinazolines. Quinazolines are recognized for their structural complexity and pharmacological significance, making them valuable in drug discovery and development.
Methods:
The synthesis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one typically involves several key steps:
Technical Details:
For instance, one method reported involves adding anthranilic acid derivatives to aldehyde in the presence of a catalyst at room temperature, followed by stirring until completion as monitored by thin-layer chromatography. The resultant crude product is then purified through crystallization from ethanol .
The molecular structure of 2-(4-methoxyphenyl)-1H-quinazolin-4-one reveals a complex arrangement that includes:
2-(4-methoxyphenyl)-1H-quinazolin-4-one can participate in various chemical reactions typical of quinazolines:
Reactions are often conducted under mild conditions, utilizing solvents such as ethanol or water. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are employed to confirm product formation and purity .
The mechanism by which 2-(4-methoxyphenyl)-1H-quinazolin-4-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets:
Data from studies indicate that modifications at the methoxy position can significantly alter binding affinities and biological activities .
Analytical data such as NMR and IR spectra provide insights into molecular vibrations and confirm functional groups present in the compound .
The scientific uses of 2-(4-methoxyphenyl)-1H-quinazolin-4-one span several fields:
Quinazolin-4-one derivatives represent a significant class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidin-4(3H)-one ring. The compound 2-(4-methoxyphenyl)-1H-quinazolin-4-one (Chemical Formula: C₁₅H₁₂N₂O₂; CAS RN: 1152-07-4) exemplifies this scaffold, featuring a 4-methoxyphenyl substituent at the C2 position of the quinazolin-4-one core. It is alternatively named 2-(4-Methoxyphenyl)-4(1H)-quinazolinone and exhibits structural versatility relevant to pharmaceutical development [4].
Quinazolin-4(3H)-one (also termed 4-quinazolinone) constitutes a privileged scaffold in medicinal chemistry due to its electronic and steric properties. Key structural features include:
Table 1: Key Synthetic Pathways for Quinazolin-4-ones
Method | Reactants | Conditions | Product |
---|---|---|---|
Niementowski’s Synthesis | Anthranilic acid + Formamide | 125–130°C | 3,4-Dihydro-4-oxoquinazoline |
Grimmel-Guinther-Morgan | Anthranilic acid + Amine + PCl₃ | Toluene, reflux, 2 hours | 2,3-Disubstituted-4-oxoquinazolines |
Isatoic Anhydride Route | Isatoic anhydride + Amines | Reflux, 1–6 hours | Dihydro-4-oxoquinazolines |
Microwave-Assisted Condensation | 2-Aminobenzamide + Aldehydes | SnCl₂, microwave irradiation | 2,3-Dihydroquinazolin-4(1H)-ones |
The 4-methoxyphenyl group at C2 enhances bioactivity through:
Table 2: Cytotoxic Activity of 2-(Substituted Phenyl)quinazolin-4-ones
Compound | Substituent | HT29 (GI₅₀, μM) | MCF-7 (GI₅₀, μM) | Primary Target |
---|---|---|---|---|
2-(4-Methoxyphenyl)-quinazolin-4-one | p-OCH₃ | 0.19* | 0.06* | Tubulin / Apoptosis |
64 | 2-Methoxystyryl | 0.11 | 0.15 | Tubulin polymerization |
65 | 3-Methoxystyryl | 0.18 | 0.20 | Tubulin polymerization |
50 | 4-Methoxystyryl | 1.20 | 1.45 | Tubulin polymerization |
Doxorubicin (control) | - | 0.06 | 0.06 | DNA intercalation |
Note: Representative analogues; values extrapolated from structural congeners in [5] [7].
Quinazolin-4-one therapeutics evolved through key milestones:
Table 3: Evolution of Quinazolin-4-one Therapeutics
Period | Key Advancement | Representative Agent | Therapeutic Application |
---|---|---|---|
1869–1903 | Initial synthesis and structural characterization | 2-Cyano-4-oxoquinazoline | Chemical probe |
1950–1963 | Systematic reaction mapping | 3-Alkylquinazolinium salts | Synthetic intermediates |
2000–2010 | FDA-approved kinase inhibitors | Erlotinib, Gefitinib | EGFR-driven cancers |
2015–Present | Tubulin/autophagy dual-targeting agents | Compound 17, 39, 64 | Broad-spectrum anticancer leads |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: